[2-(2-Bromo-phenyl)-ethyl]-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride
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Overview
Description
[2-(2-Bromo-phenyl)-ethyl]-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solvents such as ethanol or methanol, along with catalysts like palladium on carbon, can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Bromo-phenyl)-ethyl]-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[2-(2-Bromo-phenyl)-ethyl]-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[2-(2-Bromo-phenyl)-ethyl]-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride is unique due to its combination of bromophenyl and tetrahydrothiophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H17BrClNO2S |
---|---|
Molecular Weight |
354.69 g/mol |
IUPAC Name |
N-[2-(2-bromophenyl)ethyl]-1,1-dioxothiolan-3-amine;hydrochloride |
InChI |
InChI=1S/C12H16BrNO2S.ClH/c13-12-4-2-1-3-10(12)5-7-14-11-6-8-17(15,16)9-11;/h1-4,11,14H,5-9H2;1H |
InChI Key |
FPUOVNOJLYLPST-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NCCC2=CC=CC=C2Br.Cl |
Origin of Product |
United States |
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